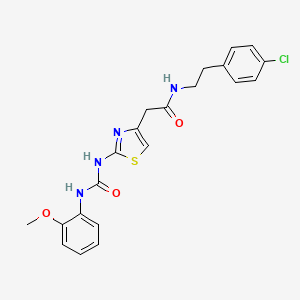

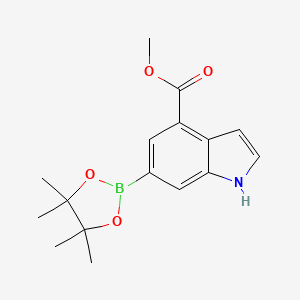

![molecular formula C24H29FO7 B2759257 2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid CAS No. 1432475-16-5](/img/structure/B2759257.png)

2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid is a derivative of Flunisolide, a synthetic corticosteroid with anti-inflammatory properties. The compound is characterized by its molecular formula C24H29FO7 and a molecular weight of 448.5 g/mol . It is primarily used in pharmaceutical research and development.

作用機序

Target of Action

Flunisolide-21-Carboxylic Acid, like its parent compound Flunisolide, is primarily a glucocorticoid receptor agonist . Glucocorticoid receptors are found in almost every cell in the body and regulate genes controlling the development, metabolism, and immune response . When the glucocorticoid receptor is activated, it can exert anti-inflammatory and immunosuppressive effects .

Mode of Action

Flunisolide-21-Carboxylic Acid, upon binding to the glucocorticoid receptor, triggers a series of events that lead to the anti-inflammatory actions of corticosteroids . This involves the activation of lipocortins, phospholipase A2 inhibitory proteins, which control the biosynthesis of prostaglandins and leukotrienes through the inhibition of arachidonic acid . This results in the suppression of the immune system due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding .

Biochemical Pathways

Given its similarity to flunisolide, it is likely to involve the glucocorticoid receptor pathway and the subsequent inhibition of arachidonic acid . This leads to the control of the biosynthesis of prostaglandins and leukotrienes, key mediators of inflammation .

Pharmacokinetics

Flunisolide, when administered as an oral inhalation, is rapidly absorbed . The systemic bioavailability of Flunisolide is less than 7% . The older, first-generation inhaled corticosteroids, including Flunisolide, have a significantly higher systemic bioavailability than the second-generation inhaled corticosteroids .

Result of Action

Flunisolide, upon binding to the glucocorticoid receptor, exerts anti-inflammatory actions . It reduces symptoms such as watery nasal discharge (rhinorrhea), nasal congestion, postnasal drip, sneezing, and itching at the back of the throat, which are common allergic symptoms .

Action Environment

Temperature significantly influences grapevine metabolism and consequently sugar accumulation in grapes . This could potentially influence the action, efficacy, and stability of Flunisolide-21-Carboxylic Acid.

生化学分析

Biochemical Properties

Flunisolide-21-Carboxylic Acid, like its parent compound Flunisolide, is a glucocorticoid receptor agonist . It interacts with glucocorticoid receptors in cells, leading to a series of biochemical reactions that result in anti-inflammatory effects .

Cellular Effects

Flunisolide-21-Carboxylic Acid, when administered, can influence cell function by reducing inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of Flunisolide-21-Carboxylic Acid involves its binding to glucocorticoid receptors. This binding leads to the activation of these receptors and the subsequent inhibition of phospholipase A2, controlling the biosynthesis of prostaglandins and leukotrienes . This process results in the suppression of the immune system and the reduction of inflammation .

Temporal Effects in Laboratory Settings

It is known that flunisolide, the parent compound, is rapidly converted by the liver to a less active primary metabolite and to glucuronate and/or sulfate conjugates .

Dosage Effects in Animal Models

Flunisolide has been shown to reduce inflammation after topical application in animal models .

Metabolic Pathways

It is known that flunisolide is rapidly metabolized in the liver to a less active primary metabolite and to glucuronate and/or sulfate conjugates .

Transport and Distribution

It is known that flunisolide is rapidly absorbed following administration and is widely distributed to body tissues .

Subcellular Localization

It is known that flunisolide, the parent compound, is a glucocorticoid receptor agonist and thus likely localizes to the cell nucleus where these receptors are typically found .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid involves multiple steps, starting from the parent compound Flunisolide. The process typically includes:

Hydroxylation: Introduction of hydroxyl groups to the parent compound.

Fluorination: Addition of a fluorine atom to enhance the compound’s stability and activity.

Carboxylation: Introduction of a carboxyl group to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.

Purification: Using techniques such as crystallization, filtration, and chromatography to obtain high-purity this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with varying functional groups.

科学的研究の応用

2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid has diverse applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory conditions.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

類似化合物との比較

Flunisolide: The parent compound with similar anti-inflammatory properties.

Beclomethasone: Another corticosteroid with comparable therapeutic effects.

Budesonide: A corticosteroid used in the treatment of asthma and inflammatory bowel disease.

Uniqueness: 2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid is unique due to its specific structural modifications, which enhance its stability and activity compared to its parent compound and other similar corticosteroids .

特性

IUPAC Name |

2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO7/c1-21(2)31-17-9-13-12-8-15(25)14-7-11(26)5-6-22(14,3)18(12)16(27)10-23(13,4)24(17,32-21)19(28)20(29)30/h5-7,12-13,15-18,27H,8-10H2,1-4H3,(H,29,30)/t12?,13?,15-,16-,17+,18?,22-,23-,24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZOJSAQNPOYTG-REPFDDHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C(=O)O)C)O)C)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3C(C1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

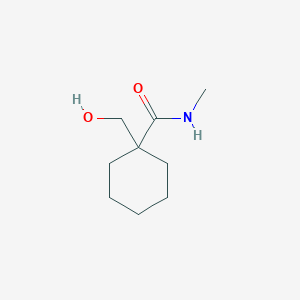

![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2759176.png)

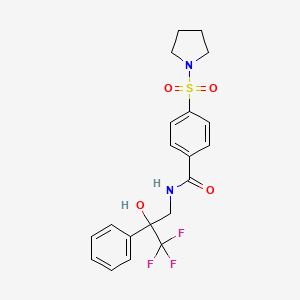

![N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2759177.png)

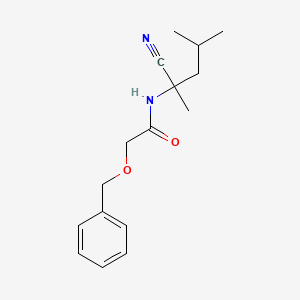

![1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride](/img/structure/B2759178.png)

![N,N-diethyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B2759189.png)

![N-(3-acetylphenyl)-2-{[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2759190.png)

![3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2759193.png)

![N-[Cyclopropyl(1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2759195.png)

![Ethyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2759197.png)